Product packaging for 2-(3-Fluoroazetidin-1-yl)acetic acid(Cat. No.:)

2-(3-Fluoroazetidin-1-yl)acetic acid

Cat. No.: B14022881
M. Wt: 133.12 g/mol
InChI Key: CHUIXWMKHUHORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoroazetidin-1-yl)acetic acid (CAS 2243503-23-1) is a high-purity fluorinated building block of significant interest in medicinal chemistry and drug discovery. This compound features a fluorine atom on the azetidine ring, a structural motif known to enhance key properties of drug candidates, such as metabolic stability, membrane permeability, and binding affinity to biological targets . With a molecular formula of C 5 H 8 FNO 2 and a molecular weight of 133.12 g/mol , it serves as a versatile synthon for the synthesis of more complex molecules. The azetidine ring is a valuable saturated heterocycle used as a scaffold or a conformational constraint in lead optimization. The acetic acid side chain allows for further functionalization, making this reagent a critical intermediate in the development of potential therapeutics, particularly for neurological disorders and oncology research . The compound is characterized by its SMILES code, O=C(O)CN1CC(F)C1 . This product is offered with a minimum purity of ≥98% . It is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use . Safety Information: Please consult the Safety Data Sheet (SDS) prior to use. This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8FNO2 B14022881 2-(3-Fluoroazetidin-1-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

2-(3-fluoroazetidin-1-yl)acetic acid

InChI

InChI=1S/C5H8FNO2/c6-4-1-7(2-4)3-5(8)9/h4H,1-3H2,(H,8,9)

InChI Key

CHUIXWMKHUHORU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC(=O)O)F

Origin of Product

United States

Current Research Landscape and Unexplored Opportunities

Stereoselective and Diastereoselective Routes to the 3-Fluoroazetidine (B1273558) Core

Cyclization Reactions for Azetidine Ring Formation

The formation of the four-membered azetidine ring can be accomplished through several cyclization strategies, including reductive cyclizations and [2+2] cycloadditions.

Reductive Cyclization: This classical approach often involves the intramolecular cyclization of a precursor containing both a nucleophilic amine and a suitable leaving group. For instance, the reduction of a β-azido or β-nitro ketone to the corresponding amino alcohol, followed by activation of the alcohol and subsequent intramolecular nucleophilic substitution, can yield the azetidine ring. While effective, this method may require multiple steps and careful control of reaction conditions to avoid competing side reactions.

[2+2] Cycloadditions: These reactions offer a more direct route to the azetidine skeleton. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a well-established method for constructing β-lactams (2-azetidinones), which can then be reduced to the corresponding azetidines. mdpi.com The stereoselectivity of the Staudinger reaction can be influenced by the choice of reactants and reaction conditions. mdpi.com

More recent advancements include photocatalytic [2+2] cycloadditions. For example, visible-light-mediated triplet energy transfer has been utilized for the intermolecular [2+2] photocycloaddition of oximes and alkenes to furnish highly functionalized azetidines. springernature.com This method offers a mild and efficient way to access the azetidine core. springernature.comrsc.org Copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has also emerged as a powerful tool for the regioselective synthesis of azetidines. nih.gov

Cyclization MethodDescriptionKey Features
Reductive Cyclization Intramolecular cyclization of a bifunctional precursor.Multi-step, requires careful control of conditions.
Staudinger [2+2] Cycloaddition Reaction of a ketene and an imine to form a β-lactam, followed by reduction. mdpi.comWell-established, stereoselectivity can be controlled. mdpi.com
Photocatalytic [2+2] Cycloaddition Visible-light-mediated reaction of oximes and alkenes. springernature.comrsc.orgMild conditions, high functional group tolerance. springernature.comrsc.org
Copper-Catalyzed Radical Cyclization Photoinduced 4-exo-dig cyclization of ynamides. nih.govHigh regioselectivity. nih.gov

Introduction of the Fluorine Atom at the 3-Position

The introduction of the fluorine atom at the C3 position of the azetidine ring is a crucial step that can be achieved through various fluorination techniques.

Deoxyfluorination: This method involves the conversion of a hydroxyl group at the 3-position to a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues have been traditionally used for this purpose. However, newer reagents like 2-pyridinesulfonyl fluoride (B91410) (PyFluor) offer improved safety and selectivity, with reduced formation of elimination byproducts. sigmaaldrich.comorganic-chemistry.org PyFluor is a thermally stable solid that can be used for the deoxyfluorination of a wide range of alcohols under mild conditions. organic-chemistry.org

Bromofluorination: This process involves the addition of bromine and fluorine across a double bond. For azetidine precursors containing a double bond, such as 3-azetidinone derivatives, bromofluorination can be a viable strategy to introduce the fluorine atom. The resulting bromofluoroazetidine can then be further manipulated, for example, by reductive debromination, to yield the desired 3-fluoroazetidine. tau.ac.il

Reformatsky Reaction: The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for the synthesis of 3-hydroxyazetidine precursors. wikipedia.orglibretexts.orgorganic-chemistry.org An organozinc reagent, or 'Reformatsky enolate', is formed from an alpha-halo ester and zinc dust. wikipedia.orglibretexts.org This enolate then adds to a suitable carbonyl precursor, which can be designed to lead to a 3-hydroxyazetidine derivative after cyclization. The resulting hydroxyl group can then be converted to a fluorine atom via deoxyfluorination.

Fluorination MethodDescriptionReagentsKey Features
Deoxyfluorination Conversion of a 3-hydroxy group to a fluorine atom.DAST, PyFluor sigmaaldrich.comorganic-chemistry.orgDirect conversion, PyFluor offers better safety and selectivity. sigmaaldrich.comorganic-chemistry.org
Bromofluorination Addition of bromine and fluorine across a double bond. tau.ac.ilBrF3Can be used on unsaturated azetidine precursors. tau.ac.il
Reformatsky Reaction Formation of a 3-hydroxyazetidine precursor for subsequent fluorination. wikipedia.orglibretexts.orgorganic-chemistry.orgα-halo ester, zinc wikipedia.orglibretexts.orgIndirect method, allows for the construction of the carbon skeleton prior to fluorination.

N-Alkylation Strategies for Attaching the Acetic Acid Side Chain

Once the 3-fluoroazetidine core is synthesized, the acetic acid side chain is typically introduced via N-alkylation. This involves the reaction of the secondary amine of the 3-fluoroazetidine with a suitable two-carbon electrophile.

A common strategy is the reaction of 3-fluoroazetidine with an α-haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. The resulting ester can then be hydrolyzed to afford the desired this compound. The choice of base and solvent is crucial to ensure efficient alkylation and minimize side reactions.

Protecting Group Chemistry and Functional Group Interconversions Relevant to this compound Synthesis

Throughout the synthesis of this compound, the use of protecting groups may be necessary to mask reactive functional groups and ensure the desired transformations occur. uchicago.eduorganic-chemistry.org

For the azetidine nitrogen, a common protecting group is the benzyl (B1604629) (Bn) group, which is stable under many reaction conditions and can be removed by hydrogenolysis. libretexts.org The tert-butoxycarbonyl (Boc) group is another widely used protecting group for amines, which can be removed under acidic conditions.

Functional group interconversions are also essential. ub.eduvanderbilt.eduimperial.ac.uk For example, the reduction of a carbonyl group to a hydroxyl group is a key step in strategies that utilize deoxyfluorination. The conversion of a carboxylic acid ester to the final carboxylic acid via hydrolysis is the final step in many synthetic routes.

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies described can be adapted to prepare a variety of structural analogues and derivatives of this compound, allowing for the exploration of structure-activity relationships.

Modifications at the Carboxylic Acid Group

The carboxylic acid moiety can be readily modified to generate esters, amides, and other bioisosteric replacements.

Esterification: The carboxylic acid can be converted to various esters by reaction with an alcohol under acidic conditions or by using coupling agents. This modification can alter the pharmacokinetic properties of the molecule.

Amidation: Reaction of the carboxylic acid with an amine, often in the presence of a peptide coupling reagent, yields the corresponding amide. This allows for the introduction of a wide range of substituents at this position.

Bioisosteric Replacements: The carboxylic acid group can be replaced with other acidic functional groups that can mimic its biological activity while potentially offering improved properties. nih.govdrughunter.comhyphadiscovery.com Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides. nih.govdrughunter.com These replacements can influence the acidity, lipophilicity, and metabolic stability of the final compound. nih.govnih.govprismbiolab.com

ModificationDescription
Esterification Conversion of the carboxylic acid to an ester.
Amidation Conversion of the carboxylic acid to an amide.
Bioisosteric Replacements Replacement of the carboxylic acid with a functional group mimic, such as a tetrazole or acyl sulfonamide. nih.govdrughunter.comhyphadiscovery.com

Substitutions and Transformations on the Azetidine Ring System

The functionalization of the 3-fluoroazetidine ring is a key strategy for creating diverse analogues of this compound. These modifications can influence the compound's physicochemical properties and biological activity. Methodologies for these transformations often involve diastereoselective approaches to control the stereochemistry of the resulting products.

One notable strategy involves the α-lithiation of N-protected azetidines, followed by the addition of an electrophile. This method allows for the introduction of various substituents at the 2-position of the azetidine ring with a high degree of stereocontrol. The choice of the nitrogen protecting group is crucial for the success of this approach, with groups like N-tert-butoxythiocarbonyl (N-Botc) and N-thiopivaloyl (N-tPiv) enabling efficient and highly selective α-functionalization.

The diastereoselective synthesis of 3-arylated-2-substituted azetidines has been achieved by reacting N-protected 3-arylated azetidines with various electrophiles. This approach provides access to a range of analogues with diverse substitution patterns on the azetidine ring. The reactions typically proceed with high diastereoselectivity, ensuring the formation of a single predominant stereoisomer.

Ring-opening reactions of azetidinium intermediates, facilitated by electron-rich groups, can also lead to novel transformed products. For instance, a furan-containing N-propargylsulfonamide, upon gold catalysis, was observed to undergo ring opening of the azetidine intermediate to form a conjugated imine instead of the expected azetidin-3-one. This highlights the potential for complex transformations of the azetidine ring system.

PrecursorReagents and ConditionsProductKey Transformation
N-tert-Butoxythiocarbonyl (Botc) azetidine1. s-BuLi, (-)-sparteine, Et2O, -78 °C; 2. Electrophile (E+)α-Substituted N-Botc-azetidineDiastereoselective α-substitution
N-Thiopivaloyl (tPiv) azetidine1. s-BuLi, (-)-sparteine, Et2O, -78 °C; 2. Electrophile (E+)α-Substituted N-tPiv-azetidineDiastereoselective α-substitution
Furan-containing N-propargylsulfonamideGold catalystConjugated imineRing opening and reorganization

Chiral Synthesis and Resolution of Enantiomers

The stereochemistry of this compound and its analogues is critical for their biological function. Therefore, methods for the enantioselective synthesis and resolution of enantiomers are of paramount importance.

Chiral Synthesis:

Asymmetric synthesis of the azetidine core can be achieved using chiral starting materials or chiral auxiliaries. For instance, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogues have been prepared through a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. Another approach involves the use of optically active α-methylbenzylamine as a chiral auxiliary to guide the stereochemical outcome of the azetidine ring formation.

The synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids has been reported, starting from N-Boc-azetidin-3-one. This method involves a Horner–Wadsworth–Emmons reaction followed by hydrogenation to create the racemic amino esters. researchgate.net

Resolution of Enantiomers:

For racemic mixtures, chiral resolution is a common strategy to isolate the individual enantiomers. This can be accomplished through several techniques:

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as an optically active amine. The resulting diastereomers can then be separated by crystallization, followed by regeneration of the enantiomerically pure acid. For example, the resolution of racemic azetidine-2-carboxylic acid has been achieved using D- or L-tyrosine hydrazide. researchgate.net

Enzymatic Resolution: Lipases are enzymes that can selectively catalyze the hydrolysis of one enantiomer of an ester, leaving the other enantiomer unreacted. This kinetic resolution approach has been successfully applied to the separation of enantiomers of azetidine-2-carboxylate esters. oup.comtandfonline.com For instance, lipase-catalyzed preferential hydrolysis of a (2S,1′S)-monoester has been used to produce enantiomerically pure (S)-azetidine-2-carboxylic acid. oup.comtandfonline.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. Different types of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be employed for the effective separation of chiral carboxylic acids.

In the case of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, the racemic mixture was resolved by forming diastereomeric pairs with (S)-4-benzyl-2-oxazolidinone as the resolving agent. researchgate.net The pure diastereomers were then isolated and treated with lithium hydroxide (B78521) and hydrogen peroxide to yield the enantiomerically pure acids. researchgate.net

MethodDescriptionExample
Chiral Synthesis Use of chiral starting materials or auxiliaries to direct the stereochemical outcome of the reaction.Zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative.
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery.Resolution of racemic azetidine-2-carboxylic acid using D- or L-tyrosine hydrazide. researchgate.net
Enzymatic Resolution Lipase-catalyzed selective hydrolysis of one enantiomer of an ester.Lipase-catalyzed hydrolysis of an azetidine-2-carboxylate ester. oup.comtandfonline.com
Chiral Chromatography Separation of enantiomers using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase.Separation of chiral carboxylic acids on cellulose or amylose-based columns.
Diastereomeric Pair Formation Reaction with a chiral resolving agent to form diastereomers that can be separated.Resolution of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids using (S)-4-benzyl-2-oxazolidinone. researchgate.net

In Depth Spectroscopic and Structural Characterization of 2 3 Fluoroazetidin 1 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of 2-(3-Fluoroazetidin-1-yl)acetic acid. By examining the magnetic properties of its atomic nuclei, detailed information about the molecular framework and spatial arrangement of atoms can be obtained.

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR Investigations

One-dimensional NMR spectroscopy provides foundational information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different sets of non-equivalent protons. The protons on the azetidine (B1206935) ring adjacent to the nitrogen and the fluorine-bearing carbon will show complex splitting patterns due to coupling with each other and with the fluorine atom. The methylene (B1212753) protons of the acetic acid moiety are also expected to be diastereotopic, potentially leading to a more complex signal than a simple singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The presence of the electronegative fluorine atom is expected to cause a significant downfield shift for the carbon to which it is attached (C3 of the azetidine ring). The carbonyl carbon of the carboxylic acid will appear at the lowest field.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single signal is expected for the fluorine atom. The multiplicity of this signal will be influenced by the coupling with neighboring protons, providing valuable information about the connectivity.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
Carboxyl H10.0 - 12.0--
Methylene H (acetic acid)3.0 - 3.555 - 60-
Azetidine H (C2/C4)3.5 - 4.550 - 55-
Azetidine H (C3)4.8 - 5.275 - 85-
Carboxyl C-170 - 175-
Fluorine---180 to -200

Note: These are predicted chemical shift ranges and actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial proximity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the protons on the azetidine ring and help in assigning their specific signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be instrumental in confirming the connection of the acetic acid moiety to the nitrogen of the azetidine ring and in assigning the quaternary carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can provide insights into the preferred conformation of the azetidine ring and the spatial relationship between the acetic acid side chain and the ring.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The high-resolution mass spectrum of this compound would provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₅H₈FNO₂. chemscene.com

The fragmentation pattern in the mass spectrum would be influenced by the presence of the carboxylic acid and the azetidine ring. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). libretexts.org The azetidine ring could undergo ring-opening reactions or cleavage of the side chain. The presence of the fluorine atom would also influence the fragmentation, and its characteristic isotopic pattern would be absent as fluorine is monoisotopic.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z ValuePossible Fragment
133[M]⁺ (Molecular Ion)
115[M - H₂O]⁺
88[M - COOH]⁺
76[C₄H₅FN]⁺
57[C₃H₄F]⁺

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A successful crystal structure determination of this compound would reveal precise bond lengths, bond angles, and torsion angles. This would allow for an unambiguous determination of the conformation of the azetidine ring (e.g., puckered or planar) and the orientation of the acetic acid side chain relative to the ring.

Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potentially the fluorine atom, which govern the packing of the molecules in the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700-1750 cm⁻¹), C-N stretching, and C-F stretching vibrations. chemguide.co.uk

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide information about the vibrational modes. The C=O and C-C skeletal vibrations are often strong in the Raman spectrum.

The positions and shapes of these vibrational bands can also offer subtle insights into the conformational state of the molecule and the extent of intermolecular hydrogen bonding.

Interactive Data Table: Expected Vibrational Spectroscopy Bands

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)2500 - 3300 (weak, broad)
C-H (stretch)2850 - 30002850 - 3000
C=O (Carbonyl)1700 - 1750 (strong)1700 - 1750 (strong)
C-N (stretch)1020 - 12501020 - 1250
C-F (stretch)1000 - 14001000 - 1400

Note: The exact positions of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Computational and Theoretical Studies on 2 3 Fluoroazetidin 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 2-(3-fluoroazetidin-1-yl)acetic acid, DFT would be instrumental in exploring its conformational landscape. The molecule's rotatable bonds—specifically the C-C bond of the acetic acid moiety and the C-N bonds within the azetidine (B1206935) ring—allow for various spatial arrangements (conformers).

A DFT study would systematically explore these conformations to identify the most stable structures (lowest energy conformers). This involves calculating the potential energy surface of the molecule as a function of its dihedral angles. The results would reveal the relative energies of different conformers and the energy barriers between them. Such studies are crucial as the three-dimensional shape of a molecule dictates how it interacts with biological targets. For instance, the puckering of the azetidine ring and the orientation of the carboxylic acid group relative to the fluoro substituent would be key areas of investigation.

Table 1: Hypothetical Relative Energies of this compound Conformers from a DFT Study

ConformerDihedral Angle (N-C-C=O)Azetidine Ring PuckeringRelative Energy (kcal/mol)
A0° (syn-periplanar)Planar2.5
B180° (anti-periplanar)Planar0.0 (most stable)
C0° (syn-periplanar)Puckered3.1
D180° (anti-periplanar)Puckered0.5

Note: This table is illustrative and not based on published experimental data.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Surfaces

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons.

For this compound, the HOMO would likely be localized on the nitrogen atom of the azetidine ring and the oxygen atoms of the carboxylic acid, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed around the carbonyl carbon and the carbon atom bonded to the fluorine, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution. For this compound, the ESP surface would show negative potential (red/yellow) around the oxygen atoms of the carboxylate group and the fluorine atom, indicating regions that are attractive to positive charges. Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.

Molecular Modeling and Dynamics Simulations for Conformational Flexibility and Theoretical Ligand-Target Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular modeling and dynamics (MD) simulations can explore the dynamic behavior of this compound in a simulated biological environment (e.g., in water).

MD simulations would reveal the conformational flexibility of the molecule over time, showing how the azetidine ring puckers and how the side chain moves. This is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

Furthermore, if a biological target for this compound were known, molecular docking simulations could be performed. Docking algorithms would predict the preferred binding orientation of this compound within the active site of the target protein. These simulations would identify key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-target complex.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

A variety of computational tools can predict the physicochemical and pharmacokinetic properties of a molecule, which are crucial for its potential as a drug candidate. These in silico predictions provide a rapid and cost-effective way to assess a compound's drug-likeness.

For this compound, these predictions would include:

Shape Descriptors: These quantify the three-dimensional shape of the molecule, which is important for receptor binding.

Electronic Properties: Properties like polarizability, dipole moment, and ionization potential can be calculated to understand how the molecule will interact with its environment.

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted. This includes parameters like solubility, lipophilicity (LogP), and potential for binding to plasma proteins.

Table 2: Predicted Molecular Properties of this compound

PropertyPredicted Value
Molecular Weight133.12 g/mol
LogP-0.2753
Topological Polar Surface Area (TPSA)40.54 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors2
Number of Rotatable Bonds2

Source: Data derived from publicly available chemical databases and may not be from direct experimental measurement.

Mechanistic Biological Investigations and Structure Activity Relationships Sar of 2 3 Fluoroazetidin 1 Yl Acetic Acid Derivatives

Biochemical Interactions with Biomolecules and Target Engagement Studies (in vitro, non-clinical focus)

Understanding how a molecule interacts with its biological target is fundamental to elucidating its mechanism of action. For derivatives of 2-(3-fluoroazetidin-1-yl)acetic acid, these investigations would typically involve in vitro assays using isolated biomolecules and cell-based systems to probe target engagement and subsequent cellular responses.

While direct binding studies on this compound are not extensively reported, data from analogous structures, such as fluorinated azetidine (B1206935) amides, provide valuable insights. For instance, cyclohexylglycine amides of fluorinated azetidines have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. nih.gov These studies revealed that fluorinated azetidides displayed unexpectedly potent inhibitory activity. nih.gov

The binding mechanism of a this compound derivative to a target enzyme would likely involve key interactions mediated by its functional groups. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor or form ionic interactions with positively charged residues (e.g., arginine, lysine) in an enzyme's active site. The nitrogen atom of the azetidine ring can also participate in hydrogen bonding.

The fluorine atom, due to its high electronegativity, can form unique non-covalent interactions, such as hydrogen bonds with backbone amides or polar side chains, and can influence the conformation of the azetidine ring, thereby optimizing its fit within a binding pocket. nih.gov The C-F bond's resistance to metabolic degradation can also enhance target engagement by increasing the local concentration and residence time of the inhibitor. nih.gov Kinetic studies, such as Lineweaver-Burk plots, would be essential to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) for any given enzyme target.

Following target engagement, the biological effect of a compound is determined by its ability to modulate cellular signaling pathways. Azetidin-2-one derivatives, which share the four-membered ring structure, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects, indicating their capacity to interact with diverse cellular pathways. ijsr.net

For a novel series like this compound derivatives, cell-based assays are crucial for mechanistic elucidation. For example, if a compound is designed as an anti-inflammatory agent, its effect on pathways involving nuclear factor-kappa B (NF-κB) or Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling would be investigated. nih.gov Such studies often involve treating specific cell lines (e.g., macrophages for inflammation) with the compound and measuring the expression or activity of key pathway proteins and downstream markers, such as cytokines (e.g., TNF-α, IL-6). ijsr.net Determining the impact on cell viability and proliferation (e.g., via MTT assays) is also a critical step to distinguish targeted pathway modulation from general cytotoxicity. ijsr.net

Elucidation of Structure-Activity Relationships (SAR) within this compound Analogue Series

SAR studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. This involves systematically modifying the chemical structure and assessing the impact on biological activity.

The acetic acid group is a critical pharmacophoric element. Based on general SAR principles for arylalkanoic acids, this moiety is often essential for activity. pharmacy180.com Modifications to this group can have profound effects on biological function.

Acidic Group Replacement : Replacing the carboxylic acid with other acidic groups (e.g., tetrazole, hydroxamic acid) or converting it to a non-acidic functional group like an amide or ester typically alters or diminishes activity, as the ability to form key ionic or hydrogen bond interactions is lost. pharmacy180.comyoutube.com Amide analogues are often found to be inactive or act as prodrugs. youtube.com

Chain Length : The distance between the azetidine ring and the acidic center is often critical. pharmacy180.com Increasing the linker length from one methylene (B1212753) unit (acetic acid) to two (propionic acid) or three (butyric acid) can lead to a significant decrease in potency by altering the spatial orientation of the key binding groups. pharmacy180.com

Alpha-Substitution : Introducing a substituent, such as a methyl group, on the carbon atom adjacent to the carboxylate can enhance activity for some targets by introducing favorable steric interactions or by restricting conformational flexibility. pharmacy180.com

Table 1: Predicted Impact of Acetic Acid Moiety Modifications on Biological Activity

Modification R-Group Predicted Impact on Activity Rationale
Esterification -COOCH₃ Decrease or Prodrug Loss of key ionic/H-bond interaction youtube.com
Amidation -CONH₂ Decrease or Inactive Loss of key ionic/H-bond interaction youtube.com
Chain Extension -CH₂COOH Decrease Suboptimal distance to binding site pharmacy180.com
α-Methylation -CH(CH₃)COOH Potential Increase Favorable steric interactions; restricted conformation pharmacy180.com
Tetrazole Bioisostere Variable May restore acidic interactions but with different geometry

Fluorine substitution is a powerful tool in medicinal chemistry. Its effects are highly dependent on its position and stereochemistry. mdpi.com The inclusion of fluorine can increase lipophilicity and metabolic stability, enhancing bioavailability and affinity for target proteins. researchgate.net

Physicochemical Modulation : Fluorination of the azetidine ring can lower the pKa of the ring nitrogen, reducing its basicity. This can impact receptor binding and cell permeability. researchgate.net The introduction of fluorine can also increase lipophilicity (logP), which may enhance membrane permeability and binding to hydrophobic pockets, though this effect is not always consistent. nih.govmdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. nih.gov Placing a fluorine atom at a site of potential metabolic oxidation can block this process, thereby increasing the compound's half-life.

Conformational Effects : A fluorine substituent can influence the puckering of the azetidine ring, locking it into a specific conformation that may be more favorable for binding to a biological target. researchgate.net Studies on other fluorinated heterocycles have shown that stereoisomers (e.g., cis vs. trans difluoro derivatives) can have vastly different reactivity and biological activity. nih.gov

Table 2: Influence of Fluorination on Physicochemical and Biological Properties

Property Effect of Fluorination Reference
Acidity/Basicity Distance-dependent decrease in basicity of nearby amines researchgate.net
Lipophilicity (logP) Generally increases, but can be context-dependent nih.gov
Metabolic Stability Increased due to the strength of the C-F bond nih.gov
Binding Affinity Can increase through favorable interactions (e.g., H-bonds) nih.govresearchgate.net
Conformation Can restrict ring puckering, favoring a bioactive conformation researchgate.net

Biological systems, such as enzymes and receptors, are chiral environments. Consequently, the stereochemistry of a drug molecule plays a pivotal role in its biological activity. nih.govnih.gov For this compound, the carbon atom bearing the fluorine is a stereocenter.

Design Principles for Azetidine-Based Scaffolds as Probes for Biological Systems and Pharmacological Targets

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. nih.govrsc.org Its growing popularity stems from a unique combination of structural and physicochemical properties that chemists can exploit to fine-tune the activity, selectivity, and pharmacokinetic profiles of drug candidates. nih.gov The design of probes and pharmacological agents based on azetidine scaffolds, including derivatives of this compound, is guided by several key principles that leverage the ring's distinct characteristics.

A primary design principle is the use of the azetidine moiety to impose conformational restraint on a molecule. enamine.netnih.gov Unlike more flexible acyclic or larger ring systems, the puckered, rigid nature of the azetidine ring limits the number of accessible conformations a molecule can adopt. enamine.net This pre-organization of substituents into a defined spatial orientation can lead to a more favorable entropic profile upon binding to a biological target, which can translate into higher affinity and potency. enamine.net By locking a pharmacophore in its bioactive conformation, the azetidine scaffold helps reduce the entropic penalty of binding, a crucial advantage in rational drug design. enamine.net For example, a conformational restriction strategy was employed in the design of analogues of the antitumor agent TZT-1027, where a flexible phenylethyl group was replaced with a rigid 3-aryl-azetidine moiety. This modification resulted in compounds with potent antiproliferative activities. nih.gov

Another significant principle is the application of the azetidine ring as a bioisostere for other common chemical groups. Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties to enhance a compound's biological activity or optimize its ADME (absorption, distribution, metabolism, and excretion) properties. The compact azetidine ring can serve as a three-dimensional, less lipophilic replacement for larger, more flexible rings like piperidine (B6355638) or as a non-planar substitute for aromatic rings. This can lead to improved solubility, reduced metabolic liability, and novel interactions with the target protein.

The substitution pattern on the azetidine ring itself is a critical element of the design strategy. The 3-position, as seen in this compound, is a common site for modification. Introducing substituents at this position can provide vectors that project into specific binding pockets of a target protein. The introduction of a fluorine atom, for instance, is a well-established tactic in medicinal chemistry. Fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and form favorable orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity.

Structure-activity relationship (SAR) studies on various azetidine derivatives illustrate these principles in practice. Investigations into azetidine-containing dipeptide inhibitors of Human Cytomegalovirus (HCMV) revealed that the conformational restriction induced by the azetidine-2-carboxylate core, which stabilizes a γ-type reverse turn, was influential for their antiviral activity. nih.gov Further SAR exploration demonstrated that specific N-terminal and C-terminal groups were essential for potency. nih.gov

In a study of GABA uptake inhibitors, derivatives of azetidin-2-ylacetic acid were evaluated for their affinity to the GAT-1 and GAT-3 transporters. nih.gov The research highlighted the importance of a lipophilic moiety attached to the azetidine nitrogen for potent GAT-1 inhibition. By systematically varying this lipophilic group, researchers were able to establish a clear SAR, with the 4,4-bis(3-methyl-2-thienyl)butenyl moiety conferring the highest potency at GAT-1. nih.gov This demonstrates how the azetidine scaffold serves as a rigid core from which functional groups can be oriented to achieve potent and selective target engagement.

Interactive Data Tables

Table 1: Structure-Activity Relationship of Azetidin-2-ylacetic Acid Derivatives as GAT-1 Inhibitors

This table shows the in vitro inhibitory potency (IC₅₀) of different N-substituted azetidin-2-ylacetic acid derivatives against the GAT-1 transporter. The data illustrates the impact of varying the lipophilic residue on inhibitory activity.

CompoundN-Substituent (Lipophilic Residue)GAT-1 IC₅₀ (μM)
Derivative 14,4-Diphenylbutenyl2.83
Derivative 24,4-Bis(3-methyl-2-thienyl)butenyl2.01

Data sourced from a study on azetidine derivatives as GABA-uptake inhibitors. nih.gov

Table 2: Antiproliferative Activity of a Conformationally Restricted TZT-1027 Analogue

This table presents the in vitro antiproliferative activity (IC₅₀) of a TZT-1027 analogue where a flexible phenylethyl group was replaced by a rigid 3-aryl-azetidine moiety, demonstrating the effectiveness of the conformational restraint strategy.

CompoundCell LineAntiproliferative IC₅₀ (nM)
Analogue 1aA549 (Human Lung Carcinoma)2.2
Analogue 1aHCT116 (Human Colon Carcinoma)2.1

Data sourced from a study on novel azetidine-containing TZT-1027 analogues. nih.gov

Broader Applications and Future Perspectives for 2 3 Fluoroazetidin 1 Yl Acetic Acid in Chemical Research

Role as a Privileged Building Block for Complex Molecular Architectures

The 3-fluoroazetidine (B1273558) ring is considered a "privileged" scaffold in medicinal chemistry. This is due to its favorable properties, including metabolic stability, and its role as a bioisostere for other functional groups. The incorporation of 2-(3-Fluoroazetidin-1-yl)acetic acid into larger molecules allows for the precise tuning of properties such as basicity, lipophilicity, and metabolic stability, which are critical for the development of effective therapeutic agents.

The synthesis of derivatives of 3-fluoroazetidine is an active area of research, with various strategies being developed to incorporate this valuable motif into a wide range of molecular structures. nih.gov Synthetic pathways have been devised to produce 3-fluoroazetidine-3-carboxylic acid, a closely related analogue, highlighting the accessibility of these building blocks for medicinal chemistry applications. researchgate.net

The utility of the azetidine (B1206935) core extends to its role in creating conformationally constrained peptide scaffolds. Research into 3-fluoroazetidinecarboxylic acids has demonstrated their potential as building blocks for novel peptides. nih.gov This approach is significant as it can lead to peptides with enhanced stability and biological activity.

Contributions to Chemical Biology Probe Development and Target Validation

Chemical probes are essential tools for dissecting complex biological processes and for the validation of new drug targets. The unique properties of the 3-fluoroazetidine moiety make it an attractive component in the design of such probes, particularly for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo.

The development of PET ligands often involves the incorporation of a fluorine-18 (B77423) (¹⁸F) radioisotope. The 3-fluoroazetidine scaffold is well-suited for this purpose, and its derivatives have been explored for the development of novel PET radioligands. For instance, piperazinyl azetidine scaffolds have been utilized in the design of reversible-binding PET ligands for imaging monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. google.com While not the specific acetic acid derivative, this demonstrates the principle and potential of the fluoroazetidine core in PET probe development.

The strategic placement of fluorine can also influence the binding affinity and selectivity of a ligand for its target protein. This is a critical aspect of probe design, as high specificity is required to ensure that the observed biological effects are due to the intended target interaction.

Innovations in Sustainable Synthesis and Green Chemistry Pertaining to Fluoroazetidines

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. This has led to significant innovations in "green chemistry," with a focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. The synthesis of fluoroazetidine derivatives is an area where these principles are being actively applied.

Several synthetic methods for 3-fluoroazetidines have been reported, with some offering more environmentally benign routes. google.com A patent has described a synthetic method for 3-fluoroazetidine derivatives that proceeds under gentle reaction conditions and with high yields, contributing to a more efficient and potentially greener synthesis. researchgate.net

Emerging technologies such as flow chemistry and biocatalysis are also being explored for the synthesis of complex molecules, including those containing the azetidine motif. nih.govnih.govnih.gov Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch reactor, can offer improved safety, better reaction control, and higher yields. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, provides a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov While specific applications of these technologies to the synthesis of this compound are not yet widely reported, they represent promising avenues for future research and development in the sustainable production of this important building block.

Q & A

Q. Key Spectral Peaks Table

TechniqueExpected Signal(s)Diagnostic Use
IR1720 cm<sup>-1</sup> (carboxylic acid C=O)Confirms acid moiety
<sup>19</sup>F NMRδ -120 to -150 ppm (axial vs. equatorial F)Determines fluorine position
<sup>13</sup>C NMRδ 175–180 ppm (carboxylic acid carbon)Validates backbone structure

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:
Based on analogous fluorinated acetic acid derivatives :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (Category 4 acute toxicity).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.

Advanced: How does fluorine substitution at the azetidine ring influence the electronic properties of this compound?

Methodological Answer:
Fluorine’s electronegativity alters electron density and conformational stability:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311++G**) to map electrostatic potential surfaces. Fluorine induces a dipole moment, polarizing the azetidine ring and enhancing carboxylic acid acidity .
  • Experimental Validation : Compare pKa values (via potentiometric titration) with non-fluorinated analogs. Fluorine may lower pKa by 0.5–1.0 units due to inductive effects .

Advanced: What strategies resolve contradictions in crystallographic vs. computational structural data for this compound?

Methodological Answer:
Address discrepancies via:

Multi-Technique Validation : Cross-reference X-ray crystallography (e.g., bond lengths/angles) with DFT-optimized geometries. For example, if computational models predict a planar azetidine ring but crystallography shows puckering, re-evaluate solvent effects in simulations .

Dynamic NMR : Probe ring puckering dynamics at variable temperatures to reconcile static (X-ray) and dynamic (NMR) data.

Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystals to identify packing forces distorting the structure .

Advanced: How to design experiments to study the acid dissociation constant (pKa) of this compound?

Methodological Answer:
Use potentiometric titration with the following protocol:

Solvent System : 0.1 M KCl in water:ethanol (4:1) to ensure solubility.

Calibration : Standardize pH electrode with buffers (pH 4.0, 7.0, 10.0).

Titration Curve : Titrate 0.01 M compound solution with 0.1 M NaOH.

Data Analysis : Apply the Gran method to calculate pKa. Account for solvent dielectric effects using the Yasuda-Shedlovsky equation .

Expected Challenges : Fluorine’s inductive effect may cause non-linear titration curves; use iterative fitting algorithms (e.g., HyperQuad) to improve accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.